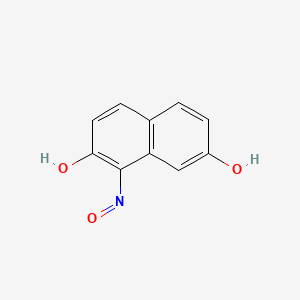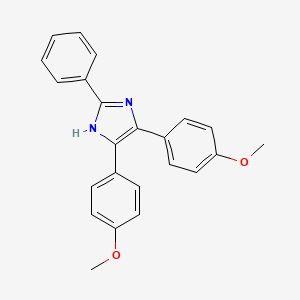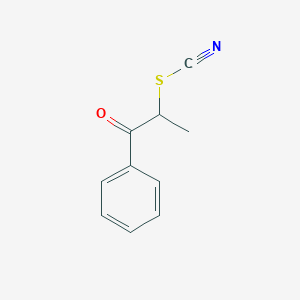
6-(5-bromofuran-2-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-bromofuran-2-yl)nicotinonitrile is a heterocyclic organic compound that features a brominated furan ring attached to a nicotinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-bromofuran-2-yl)nicotinonitrile typically involves the bromination of furan followed by a series of reactions to introduce the nicotinonitrile group. One common method involves the following steps:
Bromination of Furan: Furan is brominated using molecular bromine in a solvent such as dichloromethane to yield 5-bromo-furan.
Formation of Nicotinonitrile: The brominated furan is then reacted with nicotinonitrile under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-bromofuran-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atom on the furan ring can be substituted with other electrophiles.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide are common.
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted nitriles.
Wissenschaftliche Forschungsanwendungen
6-(5-bromofuran-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 6-(5-bromofuran-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromo-furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine
- 6-(5-Bromo-furan-2-yl)-5-nitroso-imidazo[2,1-b]thiazole
- 3-(5-Bromo-furan-2-yl)-acrylic acid
Uniqueness
6-(5-bromofuran-2-yl)nicotinonitrile is unique due to its specific combination of a brominated furan ring and a nicotinonitrile moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
619334-29-1 |
|---|---|
Molekularformel |
C10H5BrN2O |
Molekulargewicht |
249.06 g/mol |
IUPAC-Name |
6-(5-bromofuran-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-10-4-3-9(14-10)8-2-1-7(5-12)6-13-8/h1-4,6H |
InChI-Schlüssel |
JMVGDWOYNIKXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C#N)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B8773449.png)










